(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
Overview
Description
®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-difluorobenzaldehyde.
Reductive Amination: The aldehyde group of 2,4-difluorobenzaldehyde is subjected to reductive amination using ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE: The non-chiral version of the compound.
1-(2,4-DIFLUOROPHENYL)ETHAN-1-AMINE: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is unique due to its chiral nature and the presence of two fluorine atoms on the phenyl ring
Properties
IUPAC Name |
(1R)-1-(2,4-difluorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYGIKPAUSGSLO-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704233 | |
Record name | (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253792-95-8 | |
Record name | Benzenemethanamine, α-ethyl-2,4-difluoro-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253792-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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